2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group, an ethoxy group, and two methyl groups attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
The synthesis of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the bromination of a suitable precursor, such as 2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, potentially leading to irreversible inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-(Bromomethyl)bicyclo[2.2.1]heptane: This compound lacks the ethoxy and additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromobicyclo[2.2.1]heptane: Similar to the previous compound but without the ethoxy and dimethyl groups, leading to different reactivity and applications.
The unique combination of functional groups in 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[22
Eigenschaften
Molekularformel |
C12H21BrO |
---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21BrO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NNXAESZIQNOYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C2CCC(C2)C1(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.